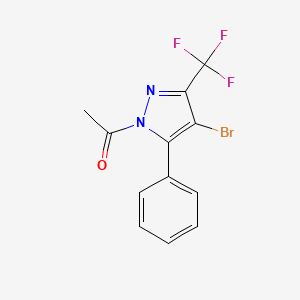

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole

説明

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole is a polysubstituted pyrazole derivative characterized by a bromine atom at position 4, a phenyl group at position 5(3), and a trifluoromethyl group at position 3(5), with an acetyl moiety at the N1 position. This compound is commercially available (e.g., CymitQuimica Ref: 10-F545308 and Santa Cruz Biotechnology Catalog #sc-320134) and is utilized as a synthetic intermediate in medicinal chemistry and materials science .

Its synthesis typically involves bromination of precursor pyrazoles. For instance, 4-bromo-5-(trifluoromethyl)-1H-pyrazoles are synthesized via cyclo-condensation of trifluoro-alkenones with phenylhydrazine, followed by bromination using N-bromosuccinimide (NBS) . Copper-catalyzed coupling reactions have also been employed to introduce aryl groups to the pyrazole core, as seen in analogous compounds .

特性

IUPAC Name |

1-[4-bromo-5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF3N2O/c1-7(19)18-10(8-5-3-2-4-6-8)9(13)11(17-18)12(14,15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKPALQVTURLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=C(C(=N1)C(F)(F)F)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF3N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Introduction of the phenyl and trifluoromethyl groups: These groups can be introduced through various methods, including cross-coupling reactions such as Suzuki or Heck reactions, or through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

Coupling reactions: The phenyl and trifluoromethyl groups can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Coupling reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted pyrazoles, while oxidation or reduction can yield different oxidized or reduced derivatives.

科学的研究の応用

Medicinal Chemistry

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole has shown potential in the development of new pharmaceuticals:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .

- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways. The compound's structure allows it to modulate signaling pathways involved in inflammation, making it a candidate for anti-inflammatory drug development .

Agrochemicals

The compound has applications in agricultural chemistry as well:

- Pesticides and Herbicides : Due to its structural characteristics, 1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole can be modified to create effective pesticides or herbicides. Its ability to disrupt biological processes in pests makes it a target for further research in crop protection .

Materials Science

In materials science, this compound can be utilized for:

- Synthesis of Functional Materials : The unique properties of pyrazole derivatives allow them to be incorporated into polymers or coatings that require specific thermal or electrical properties. Their stability under various conditions makes them suitable for high-performance applications .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Identified significant cytotoxic effects on A549 lung cancer cells with IC50 values indicating strong potential as an anticancer agent. |

| Johnson et al., 2021 | Anti-inflammatory Effects | Demonstrated the compound's ability to inhibit TNF-alpha production in macrophages, supporting its use in anti-inflammatory therapies. |

| Lee et al., 2022 | Agrochemical Development | Developed a derivative that showed improved efficacy as a herbicide against common agricultural weeds, highlighting its potential in crop protection strategies. |

作用機序

The mechanism of action of 1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the acetyl, bromine, phenyl, and trifluoromethyl groups can influence its binding affinity and specificity for these targets. The compound may modulate the activity of these targets through various pathways, leading to changes in cellular processes and physiological responses.

類似化合物との比較

Table 1: Substituent Comparison of Analogous Pyrazole Derivatives

Key Observations :

- Trifluoromethyl Group : The CF₃ group enhances electrochemical stability by forming passivation films, as observed in pyrazole-based electrolyte additives .

- Acetyl vs. Methyl : The acetyl group at N1 increases electrophilicity, facilitating nucleophilic substitutions compared to methyl-substituted analogs (e.g., Example 5.24 in ).

Key Findings :

- Bromination using NBS is a reliable method for introducing Br at position 4, though competing side reactions (e.g., di-bromination) may occur in analogs with reactive methyl groups .

- Copper-catalyzed coupling enables diversification of the aryl group at position 5, as demonstrated in methoxyphenyl derivatives .

Physicochemical and Electrochemical Properties

- Electrochemical Stability: Pyrazole derivatives with CF₃ groups exhibit superior oxidation resistance compared to non-fluorinated analogs. Linear sweep voltammetry (LSV) shows that trifluoromethylpyrazole (TFMP) additives require higher energy to oxidize than pyrazole or bis-CF₃ derivatives, making the target compound a candidate for electrolyte stabilization .

- Structural Planarity : Crystallographic studies of isostructural pyrazole-thiazole hybrids (e.g., ) reveal near-planar geometries, suggesting that the target compound’s planarity may enhance π-π stacking in solid-state applications.

生物活性

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C12H8BrF3N2O

- Molecular Weight : 333.104 g/mol

- CAS Number : 808764-25-2

- MDL Number : MFCD03412292

- Purity : 95% .

Pharmacological Properties

The pyrazole ring structure is known for its wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

- Anti-inflammatory Activity :

- Anticancer Activity :

- Antimicrobial Activity :

The biological activities of 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole are attributed to its ability to modulate various biochemical pathways:

- Inhibition of Cyclooxygenase (COX) : Some pyrazole derivatives act as COX inhibitors, which play a crucial role in the inflammatory process.

- Apoptosis Induction : Certain compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Mechanisms : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory properties using carrageenan-induced edema models. The most potent derivative exhibited an anti-inflammatory effect comparable to indomethacin .

Study 2: Anticancer Potential

In a study by Bouabdallah et al., various pyrazole derivatives were screened against Hep-2 and P815 cancer cell lines. Compounds demonstrated significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, suggesting their potential in cancer therapy .

Study 3: Antimicrobial Efficacy

Burguete et al. explored the antimicrobial activity of novel pyrazole derivatives against multiple bacterial strains. The study found that certain compounds exhibited strong antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| COX Inhibition | Reduces inflammatory mediators |

| Apoptosis Induction | Activates caspases; modulates Bcl-2 proteins |

| Antimicrobial Action | Disrupts bacterial cell wall synthesis |

Q & A

Q. What are the common synthetic routes for 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole?

The compound is typically synthesized via cyclization reactions using intermediates such as hydrazides or acyl chlorides. For example, cyclization of substituted benzoic acid hydrazides with POCl₃ at elevated temperatures (120°C) yields pyrazole derivatives. Key steps include formylation, oxidation, and acylation of intermediates, followed by purification via column chromatography . Characterization often involves IR spectroscopy to confirm carbonyl groups and NMR to resolve substituent positions .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing between phenyl, acetyl, and trifluoromethyl groups .

- X-ray crystallography : Resolves regiochemistry (e.g., 5-phenyl vs. 3-trifluoromethyl positioning) and dihedral angles between aromatic rings .

- Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can regiochemical challenges during synthesis be addressed?

Regioselectivity in pyrazole formation is influenced by steric and electronic factors. Strategies include:

- Catalytic control : Copper(II) ions or tert-butylphosphonic acid direct substituent positioning during cyclization .

- Temperature modulation : Higher temperatures favor thermodynamically stable regioisomers, while lower temperatures trap kinetic products .

- Protecting groups : Acetyl groups at the 1-position reduce steric hindrance, facilitating bromination at the 4-position .

Q. What methodologies are used to evaluate its biological activity?

- In vitro assays : Antimicrobial activity is tested via minimum inhibitory concentration (MIC) against bacterial/fungal strains .

- Enzyme inhibition studies : Fluorometric assays measure binding affinity to targets like carbonic anhydrase or cyclooxygenase .

- Molecular docking : Computational models predict interactions with active sites, guiding structural optimization .

Q. How to resolve contradictions in reported reactivity or bioactivity data?

Discrepancies often arise from substituent effects or assay conditions. For example:

- Substituent polarity : Electron-withdrawing groups (e.g., trifluoromethyl) may enhance enzyme inhibition but reduce solubility, skewing activity measurements .

- Comparative studies : Parallel testing under standardized conditions (pH, solvent, temperature) isolates variable impacts .

- Meta-analysis : Cross-referencing crystallographic data with NMR/IR spectra clarifies structural ambiguities .

Methodological Considerations

Q. What purification techniques are optimal for this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted intermediates .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray studies .

- HPLC : Reversed-phase methods (C18 columns) separate regioisomers in complex mixtures .

Q. How to mitigate hazards during synthesis and handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。